molecular formula C6H12Cl2N2O B2763082 N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride CAS No. 2287343-22-8

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride

Cat. No.: B2763082
CAS No.: 2287343-22-8
M. Wt: 199.08
InChI Key: KYMAZOZRBHVKAL-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with formic acid to form the oxazole ring, followed by methylation of the nitrogen atom. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various N-substituted oxazole derivatives.

Scientific Research Applications

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMAZOZRBHVKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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